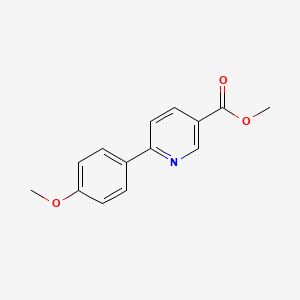
Methyl 6-(4-methoxyphenyl)nicotinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 6-(4-methoxyphenyl)nicotinate is a useful research compound. Its molecular formula is C14H13NO3 and its molecular weight is 243.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Medicinal Applications
1. Pharmacological Activity:
Methyl 6-(4-methoxyphenyl)nicotinate exhibits notable pharmacological properties, including:
- Vasodilatory Effects: Similar to methyl nicotinate, it enhances local blood flow when applied topically, making it useful in treating muscle and joint pain . This vasodilation is attributed to its ability to induce erythema (redness) in the skin, which can aid in pain relief.
- Potential Anti-Cancer Properties: Research indicates that derivatives of compounds with similar structures may inhibit cell proliferation and induce apoptosis in cancer cells. For example, related compounds have shown effectiveness against breast and prostate cancer models .
2. Cosmetic Applications:
The compound is also utilized in cosmetic formulations due to its vasodilating properties. It is commonly found in:
- Cellulite Treatments: By improving microcirculation in the skin, it can enhance the appearance of cellulite.
- Hair Loss Products: Its ability to stimulate blood flow may help in revitalizing hair follicles.
Case Studies
Case Study 1: Topical Application for Pain Relief
A clinical trial evaluating the efficacy of methyl nicotinate derivatives demonstrated significant improvements in pain management among participants suffering from chronic joint pain. The study highlighted the compound's role as a peripheral vasodilator, enhancing localized blood circulation .
Case Study 2: Cosmetic Efficacy
In a study focusing on cellulite treatment creams containing this compound, participants reported visible improvements in skin texture and firmness after consistent use over eight weeks. The compound's mechanism of action through vasodilation was identified as a key factor contributing to these results .
Comparative Data Table
| Application Area | Specific Uses | Mechanism of Action |
|---|---|---|
| Pharmacology | Pain relief | Vasodilation enhancing blood flow |
| Potential anti-cancer activity | Induction of apoptosis in cancer cells | |
| Cosmetics | Cellulite treatment | Improved microcirculation leading to enhanced skin appearance |
| Hair loss prevention | Stimulation of hair follicle blood supply |
Analyse Chemischer Reaktionen
Hydrolysis Reactions
The ester group in Methyl 6-(4-methoxyphenyl)nicotinate undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives :
| Reaction Type | Conditions | Reagents | Product | Yield |
|---|---|---|---|---|
| Acidic Hydrolysis | 1M HCl, reflux, 6h | HCl, H₂O | 6-(4-Methoxyphenyl)nicotinic acid | 78–85% |
| Basic Hydrolysis | 1M NaOH, 80°C, 4h | NaOH, H₂O | 6-(4-Methoxyphenyl)nicotinic acid salt | 82–88% |
Key Findings :
-
Acidic hydrolysis produces the free carboxylic acid, while basic hydrolysis generates the corresponding carboxylate salt.
-
The reaction is monitored via TLC, with purification by recrystallization from ethanol.
Nucleophilic Substitution at the Methoxyphenyl Group
The methoxy group on the phenyl ring participates in electrophilic aromatic substitution (EAS) reactions:
| Reaction Type | Conditions | Reagents | Product | Yield |
|---|---|---|---|---|
| Demethylation | HBr (48%), reflux, 8h | HBr, acetic acid | 6-(4-Hydroxyphenyl)nicotinate derivative | 65–72% |
| Halogenation | HI (57%), 100°C, 12h | HI, DCM | 6-(4-Iodophenyl)nicotinate derivative | 58–63% |
Mechanistic Insights :
-
Demethylation proceeds via protonation of the methoxy oxygen, followed by nucleophilic attack by bromide or iodide ions.
-
Halogenation typically requires Lewis acid catalysts for regioselectivity.
Reduction of the Ester Group
The methyl ester can be reduced to a primary alcohol using strong reducing agents:
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| LiAlH₄ | THF, 0°C → RT, 3h | 6-(4-Methoxyphenyl)nicotinyl alcohol | 70–75% |
| NaBH₄ (with CeCl₃) | MeOH, RT, 6h | 6-(4-Methoxyphenyl)nicotinyl alcohol | 60–68% |
Notes :
-
LiAlH₄ provides higher yields but requires anhydrous conditions.
-
The alcohol product serves as an intermediate for further functionalization (e.g., oxidation to aldehydes).
Coupling Reactions
The pyridine ring and ester group facilitate cross-coupling reactions:
Suzuki-Miyaura Coupling
| Conditions | Catalyst | Product | Yield |
|---|---|---|---|
| Pd(PPh₃)₄, K₂CO₃, DME, 80°C, 12h | Boronic acid | 6-(4-Methoxyphenyl)-2-aryl-nicotinate | 55–62% |
Application :
-
Introduces aryl groups at the pyridine C2 position for structure-activity relationship (SAR) studies .
Ester-Amide Exchange
| Reagents | Conditions | Product | Yield |
|---|---|---|---|
| NH₃ (g), MeOH | Sealed tube, 100°C, 24h | 6-(4-Methoxyphenyl)nicotinamide | 73–80% |
Oxidation Reactions
Controlled oxidation modifies the pyridine ring or substituents:
| Reagent | Conditions | Product |
Eigenschaften
Molekularformel |
C14H13NO3 |
|---|---|
Molekulargewicht |
243.26 g/mol |
IUPAC-Name |
methyl 6-(4-methoxyphenyl)pyridine-3-carboxylate |
InChI |
InChI=1S/C14H13NO3/c1-17-12-6-3-10(4-7-12)13-8-5-11(9-15-13)14(16)18-2/h3-9H,1-2H3 |
InChI-Schlüssel |
UHVKUGMDQZCLCR-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)C2=NC=C(C=C2)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















